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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-phenylthiophene is a substituted aromatic heterocyclic compound that serves as
a crucial building block in the fields of medicinal chemistry, materials science, and organic
synthesis. Its structure, featuring a thiophene ring functionalized with a bromine atom and a
phenyl group, offers versatile reactivity for the construction of more complex molecular
architectures. The bromine atom provides a reactive site for various cross-coupling reactions,
enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide
provides a comprehensive overview of 2-Bromo-5-phenylthiophene, including its chemical
properties, synthesis, key reactions, and applications, with a focus on experimental details and
data presentation for the scientific community.

Chemical Properties and Data

2-Bromo-5-phenylthiophene is a stable organic compound with the IUPAC name 2-Bromo-5-
phenylthiophene. It is also known by synonyms such as 5-Bromo-2-phenylthiophene. Key
guantitative data for this compound are summarized in the table below.
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Property Value Reference
IUPAC Name 2-Bromo-5-phenylthiophene
Synonyms 5-Bromo-2-phenylthiophene
CAS Number 29488-24-2
Molecular Formula C10H7BrS
Molecular Weight 239.13 g/mol
Appearance White to light yellow

powder/crystal
Melting Point 83°C [1]
Boiling Point 289 °C [1]
Density 1.490 g/cm3 [1]
Flash Point 129 °C [1]
Storage Under inert gas (nitrogen or o

Argon) at 2-8°C

Spectroscopic Data

While a complete set of spectra for 2-Bromo-5-phenylthiophene is not readily available in
public databases, typical spectroscopic features for related brominated and phenylated
thiophenes are well-documented.

e 1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on
both the thiophene and phenyl rings. The thiophene protons typically appear as doublets in
the aromatic region.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the
thiophene and phenyl rings. The carbon atom attached to the bromine will show a
characteristic shift.
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« Infrared (IR) Spectroscopy: The IR spectrum of thiophene derivatives typically exhibits
characteristic bands for C-H stretching of the aromatic rings, C=C stretching within the rings,
and the C-S stretching of the thiophene ring.[2][3]

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding
to the molecular weight of the compound. Due to the presence of bromine, a characteristic
isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for the
molecular ion and bromine-containing fragments.[4]

Experimental Protocols
Synthesis of 2-Bromo-5-phenylthiophene

A common and efficient method for the synthesis of 2-Bromo-5-phenylthiophene is the
electrophilic bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[5]

General Procedure:[5]

Dissolution: Dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) completely in chloroform (100 mL)
in a round-bottom flask equipped with a magnetic stirrer.

» Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) to the
solution.

o Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion of the reaction, remove the solvent completely by distillation
under reduced pressure.

 Purification: Add ethanol to the residue at 0 °C and stir for 20 minutes. The resulting
precipitate is collected by filtration. The filtrate is then dried under vacuum at room
temperature to yield 2-bromo-5-phenylthiophene (2.2 g, 100% vyield).

Below is a workflow diagram for the synthesis of 2-Bromo-5-phenylthiophene.
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Synthesis Workflow of 2-Bromo-5-phenylthiophene
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Caption: A flowchart illustrating the synthesis of 2-Bromo-5-phenylthiophene.
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Key Reactions: Suzuki-Miyaura Cross-Coupling

2-Bromo-5-phenylthiophene is an excellent substrate for palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This reaction is pivotal in
synthesizing biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and
organic materials.

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a generalized procedure based on common practices for Suzuki couplings with
bromothiophene derivatives.

o Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon),
combine 2-Bromo-5-phenylthiophene (1 equivalent), an arylboronic acid (1.1-1.5
equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4] (1-5 mol%), and a base, typically potassium carbonate (K2CO3s) or potassium
phosphate (KsPOa) (2-3 equivalents).

o Solvent Addition: Add a degassed solvent system. Common solvent mixtures include 1,4-
dioxane/water (4:1) or toluene/ethanol/water.

e Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor
the reaction progress by TLC or GC-MS.

o Work-up: After cooling to room temperature, add water to the reaction mixture and extract
with an organic solvent (e.g., ethyl acetate or diethyl ether).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and filter. Concentrate the solvent under reduced pressure. The crude product is
then purified by column chromatography on silica gel to afford the desired coupled product.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.
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Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials
Science

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals and
functional organic materials. 2-Bromo-5-phenylthiophene serves as a key intermediate in the
synthesis of derivatives with diverse biological activities and material properties.

o Medicinal Chemistry: Substituted thiophenes are known to exhibit a broad spectrum of
pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and
anticancer properties. The ability to functionalize the 2-Bromo-5-phenylthiophene core via
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cross-coupling reactions allows for the generation of libraries of novel compounds for drug
discovery screening. For instance, derivatives of similar brominated thiophenes have been
investigated for their antithrombotic and haemolytic activities.

o Materials Science: The thiophene ring is an essential component of many conjugated
polymers and organic semiconductors due to its electron-rich nature and rigid structure,
which facilitate charge transport. 2-Bromo-5-phenylthiophene is utilized in the synthesis of
oligothiophenes and polythiophenes. These materials are integral to the development of
organic light-emitting diodes (OLEDS), organic photovoltaics (OPVs), and organic field-effect
transistors (OFETSs). The phenyl substituent can influence the planarity and intermolecular
interactions of the resulting polymers, thereby tuning their electronic and optical properties.

Conclusion

2-Bromo-5-phenylthiophene is a valuable and versatile building block in modern organic
chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling
reactions, provides a reliable platform for the synthesis of a wide range of complex organic
molecules. The detailed protocols and data presented in this guide are intended to support
researchers and developers in leveraging the full potential of this important chemical
intermediate in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-
phenylthiophene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272747#2-bromo-5-phenylthiophene-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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